

Venetoclax-d8: A Technical Overview for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Venetoclax-d8**, the deuterated analog of the potent B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax. This document outlines its core physicochemical properties, mechanism of action, and relevant experimental protocols for in vitro studies.

Core Physicochemical Data

Quantitative data for **Venetoclax-d8** is summarized in the table below for easy reference and comparison.

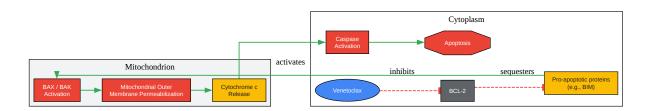
Property	Value	Citations
CAS Number	1257051-06-1	[1][2][3][4]
Molecular Formula	C45H42D8CIN7O7S	[1][2][3]
Molecular Weight	876.49 g/mol	[1][5]
Synonyms	ABT-199-d8, GDC-0199-d8, RG7601-d8	[1]



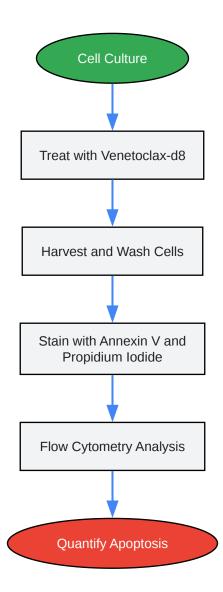
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). [6] In many hematologic malignancies, the overexpression of Bcl-2 allows cancer cells to evade programmed cell death (apoptosis).[6][7] Venetoclax functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2.[8][9] This action displaces pro-apoptotic proteins, such as BIM, that are normally sequestered by Bcl-2.[6][9] The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane.[6][10] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and inducing apoptosis.[9][10]





activates





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